![molecular formula C18H19NO2 B6525545 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate CAS No. 1011573-25-3](/img/structure/B6525545.png)
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate, also known as 4-Phenyl-2,2-dimethyl-2-pyridinyl-ethenyl-propanoate, is a synthetic compound used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. In We will also discuss potential future directions for its use in scientific research.
Applications De Recherche Scientifique
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate has a wide range of scientific research applications. It has been used in studies to investigate the effects of various drugs on the nervous system, as well as to study the pharmacological effects of various compounds on the cardiovascular system. It has also been used to study the effects of various compounds on the immune system and to study the effects of various compounds on the metabolism.
Mécanisme D'action
The mechanism of action of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate is not well understood. However, it is believed to act as an agonist at various G-protein coupled receptors, including the muscarinic, adenosine, and serotonin receptors. It is also believed to act as an antagonist at the histamine H1 receptor.
Biochemical and Physiological Effects
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate has a variety of biochemical and physiological effects. It has been shown to have anticonvulsant, anxiolytic, and antidepressant properties. It has also been shown to have anti-inflammatory, analgesic, and anti-arrhythmic properties. In addition, it has been shown to have neuroprotective, cardioprotective, and anti-ischemic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate in lab experiments has both advantages and limitations. One of the main advantages is its low toxicity, which makes it safe to use in laboratory settings. It also has a relatively low cost and is relatively easy to synthesize. However, one of the main limitations is its poor solubility in water, which can make it difficult to use in certain experiments. In addition, its effects on various biological systems are not well understood, which can make it difficult to accurately interpret results.
Orientations Futures
There are a variety of potential future directions for the use of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate in scientific research. One potential direction is to further investigate its effects on various biological systems, such as its effects on the cardiovascular, nervous, and immune systems. Another potential direction is to explore its use in drug development, as it has shown promise as an agonist and antagonist at various G-protein coupled receptors. Additionally, its use in drug delivery systems could be explored, as it has been shown to have low toxicity and relatively low cost. Finally, its use in the development of novel therapeutic agents could be explored, as it has been shown to have a variety of biochemical and physiological effects.
Méthodes De Synthèse
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate can be synthesized from a variety of starting materials. The most common synthesis method involves the reaction of 4-chloro-2,2-dimethyl-2-pyridinyl-ethenyl-propanoate with 4-hydroxy-2-methylbenzaldehyde in the presence of a base such as sodium hydroxide. This reaction results in the formation of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate and sodium chloride as a by-product.
Propriétés
IUPAC Name |
[4-[(E)-2-pyridin-4-ylethenyl]phenyl] 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-18(2,3)17(20)21-16-8-6-14(7-9-16)4-5-15-10-12-19-13-11-15/h4-13H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSXTNIROODEPG-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C=CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)/C=C/C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl pivalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

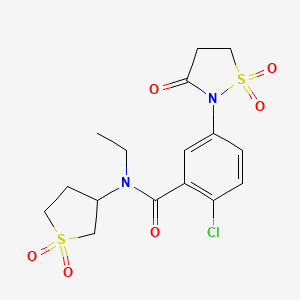
![ethyl 4-[2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B6525482.png)
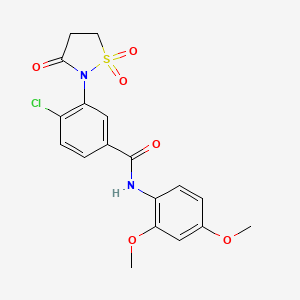
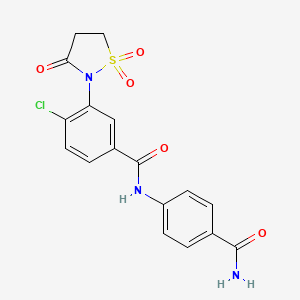
![2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride](/img/structure/B6525501.png)
![2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride](/img/structure/B6525506.png)
![ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6525507.png)
![methyl 2-[2-(azepan-1-yl)acetamido]-4-phenylthiophene-3-carboxylate; oxalic acid](/img/structure/B6525508.png)
![6-[(2,4-dimethylphenyl)amino]-1,3-dimethyl-5-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525516.png)
![6-[(2,4-dimethylphenyl)amino]-5-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525522.png)
![5-(4-ethoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525531.png)
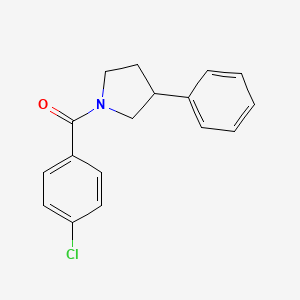
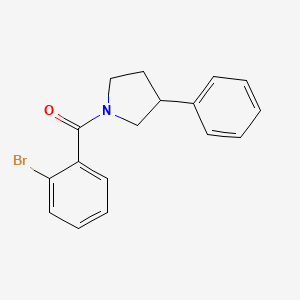
![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate](/img/structure/B6525549.png)